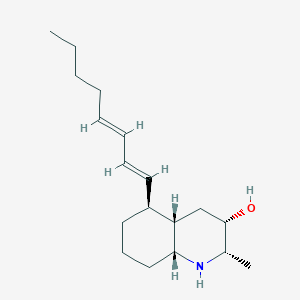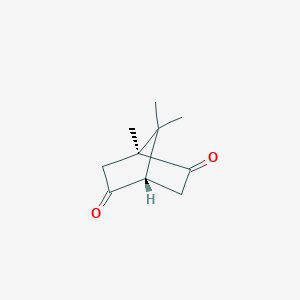![molecular formula C14H18N5O8P B1235427 [(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 52246-50-1](/img/structure/B1235427.png)
[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, also known as N4-monobutyryl-cCMP, is a cyclic nucleotide analog. It is a derivative of cytidine 3’,5’-cyclic monophosphate (cCMP) with a butyryl group attached to the nitrogen atom at position 4 of the cytidine ring. This modification enhances its membrane permeability and stability, making it a valuable tool in biochemical and pharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the chemical modification of cCMP. One common method is the chemoenzymatic debutyrylation of dibutyryl-cCMP (DB-cCMP). In this process, DB-cCMP is dissolved in a buffer solution and incubated with fetal bovine serum, which contains enzymes that selectively remove one of the butyryl groups, yielding this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar chemoenzymatic processes. The production must adhere to good manufacturing practices (GMP) to ensure the purity and quality of the compound for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups, potentially modifying its pharmacological properties .
Aplicaciones Científicas De Investigación
[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study cyclic nucleotide signaling pathways and their interactions with various proteins.
Biology: Researchers use it to investigate the role of cyclic nucleotides in cellular processes such as cell signaling, differentiation, and apoptosis.
Medicine: this compound is explored for its potential therapeutic applications, including its effects on vasodilation and platelet aggregation.
Industry: It is utilized in the development of new pharmacological agents and as a tool in drug discovery.
Mecanismo De Acción
[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate exerts its effects by activating specific protein kinases. It is a partial and low-potency activator of guanosine 3’,5’-cyclic monophosphate (cGMP)-dependent protein kinase Iα (PKG Iα) and a full and moderate-potency activator of adenosine 3’,5’-cyclic monophosphate (cAMP)-dependent protein kinase (PKA) isoenzymes with the regulatory subunits RIα and RIIα. The butyryl group enhances its membrane permeability, allowing it to effectively modulate intracellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyryl-cCMP (DB-cCMP): A more potent analog with two butyryl groups, used for similar research applications.
N6-Monobutyryl-cAMP (6-MB-cAMP): An analog of cyclic AMP with a butyryl group, used to selectively activate cAMP-dependent protein kinases.
Uniqueness
[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to its selective activation of PKA isoenzymes and its moderate potency compared to other cyclic nucleotide analogs. Its enhanced membrane permeability and stability make it a valuable tool for studying cyclic nucleotide signaling pathways and their physiological effects .
Propiedades
Número CAS |
52246-50-1 |
|---|---|
Fórmula molecular |
C14H18N5O8P |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H18N5O8P/c1-2-3-9(20)17-14-15-4-7-12(18-14)19(6-16-7)13-11(22)10(21)8(27-13)5-26-28(23,24)25/h2-4,6,8,10-11,13,21-22H,5H2,1H3,(H2,23,24,25)(H,15,17,18,20)/b3-2+/t8-,10-,11-,13-/m1/s1 |
Clave InChI |
WLJLTNJBLUCOLV-RGBORCEKSA-N |
SMILES isomérico |
C/C=C/C(=O)NC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES |
CC=CC(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
SMILES canónico |
CC=CC(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Sinónimos |
monobutyryl cyclic GMP monobutyryl cyclic GMP, disodium salt monobutyryl cyclic GMP, monosodium salt N(2)-monobutyryl guanosine-3',5'-cyclic monophosphate N-monobutyryl cGMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


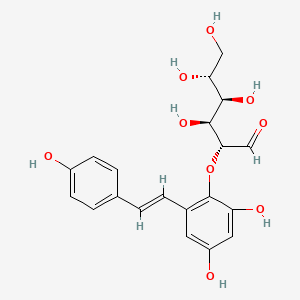
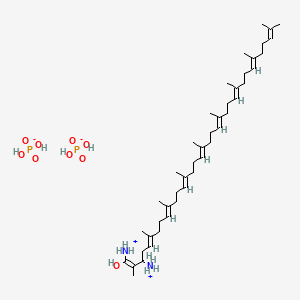
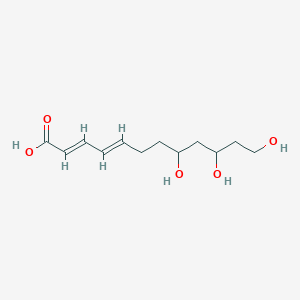
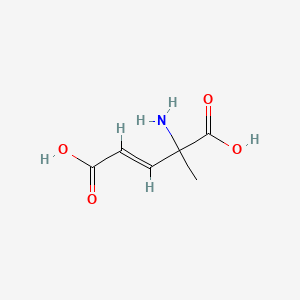
![[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-[2-(methylamino)ethyl]phosphinic acid](/img/structure/B1235352.png)


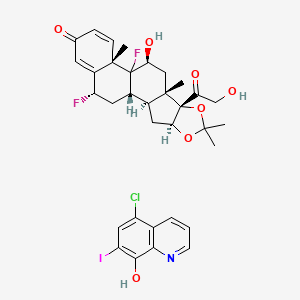
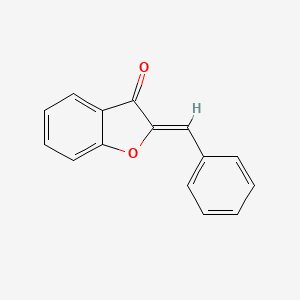
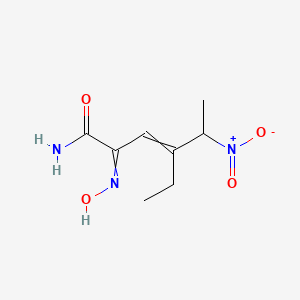
![2-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1235363.png)
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1235364.png)
